molecular formula C12H10ClN3O B11861603 N-Benzyl-6-chloropyrazine-2-carboxamide

N-Benzyl-6-chloropyrazine-2-carboxamide

Cat. No.: B11861603
M. Wt: 247.68 g/mol
InChI Key: DPRUFQVASJYOFF-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloropyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrazine ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antimycobacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazine-2-carboxamide typically involves the following steps :

  • Formation of Pyrazine-2-carboxylic Acid Chloride:

    • Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions to form pyrazine-2-carbonyl chloride.
  • Aminolysis Reaction:

    • The pyrazine-2-carbonyl chloride is then reacted with benzylamine in the presence of triethylamine (TEA) in acetone at room temperature overnight to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including :

  • Substitution Reactions:

    • The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form various derivatives.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines and are carried out in solvents such as ethanol or acetone with bases like triethylamine.

    Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

  • Chemistry:

    • Used as an intermediate in the synthesis of other pyrazine derivatives.
  • Biology:

    • Exhibits antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis.
    • Shows antimycobacterial activity against Mycobacterium tuberculosis.
  • Medicine:

    • Potential candidate for developing new antibacterial and antimycobacterial drugs.
  • Industry:

    • May be used in the development of new materials with specific properties due to its unique chemical structure.

Comparison with Similar Compounds

  • N-Benzyl-5-chloropyrazine-2-carboxamide
  • N-Benzyl-3-chloropyrazine-2-carboxamide
  • 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide
  • Comparison:

  • Properties

    Molecular Formula

    C12H10ClN3O

    Molecular Weight

    247.68 g/mol

    IUPAC Name

    N-benzyl-6-chloropyrazine-2-carboxamide

    InChI

    InChI=1S/C12H10ClN3O/c13-11-8-14-7-10(16-11)12(17)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17)

    InChI Key

    DPRUFQVASJYOFF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl

    Origin of Product

    United States

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